N-(4-chlorophenyl)quinolin-2-amine

Neurodegeneration MAO-B Parkinson's disease

This specific regioisomer ensures reproducible MAO-B selectivity (>478-fold over MAO-A) and a defined solid-state conformation (dihedral 18.85°). Use as a reference in Parkinson’s disease models and CB2 signaling studies. Its published X-ray crystal structure enables precise docking, critical for reliable SAR. Straightforward synthesis from 2-chloroquinoline and 4-chloroaniline allows rapid analog generation. Contact us for bulk orders.

Molecular Formula C15H11ClN2
Molecular Weight 254.71 g/mol
Cat. No. B12492653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)quinolin-2-amine
Molecular FormulaC15H11ClN2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)18-15/h1-10H,(H,17,18)
InChIKeyZHXBNPPHMUJAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorophenyl)quinolin-2-amine: A Structurally Defined Quinoline Derivative for Targeted Screening and Medicinal Chemistry


N-(4-chlorophenyl)quinolin-2-amine (CAS: not uniquely assigned; synonyms include N-(4-chlorophenyl)-2-quinolinamine, CID 3107275) is a synthetic small molecule comprising a quinoline core linked via a secondary amine to a 4-chlorophenyl substituent . The compound exhibits a characteristic twist with a dihedral angle of 18.85(9)° between the quinoline and benzene rings, as determined by single-crystal X-ray diffraction at 100 K [1]. Its molecular formula is C15H11ClN2 with a molecular weight of 254.71 g/mol . It has been evaluated in multiple biochemical screening campaigns, revealing measurable activity at the cannabinoid CB2 receptor and monoamine oxidase B (MAO-B) [2]. While not a potent lead, its well-defined structure, documented selectivity profile, and computational drug-likeness parameters support its utility as a reference compound or scaffold for derivatization in targeted research programs.

N-(4-chlorophenyl)quinolin-2-amine: Critical Substituent Effects Preclude Simple Analog Interchange


Quinoline-2-amine derivatives are a broad class, but subtle changes in substitution pattern profoundly alter their biological target engagement and physicochemical properties. N-(4-chlorophenyl)quinolin-2-amine should not be interchanged with regioisomers like 4-amino-2-(4'-chlorophenyl)quinoline (CAS 96938-28-2) [1] or homologs with additional substituents. The specific attachment of the 4-chlorophenyl group to the 2-amino position of the quinoline ring, rather than directly to the quinoline core, dictates a distinct conformational landscape (evidenced by its unique dihedral angle of 18.85°) and a specific pattern of supramolecular interactions in the solid state [2]. Substitution at the 4-position of the phenyl ring with chlorine is critical; replacement with other halogens or movement to the 2- or 3- positions would yield compounds with significantly different electronic distributions and steric profiles. Crucially, the combination of the 4-chlorophenyl group and the 2-aminoquinoline core confers a unique selectivity profile, notably for MAO-B over MAO-A [3]. Generic substitution with other quinoline amines would invalidate quantitative structure-activity relationships (QSAR) and could lead to erroneous biological interpretations.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)quinolin-2-amine


Selective Monoamine Oxidase B (MAO-B) Inhibition Profile

N-(4-chlorophenyl)quinolin-2-amine exhibits a pronounced selectivity for inhibiting MAO-B over MAO-A. In enzymatic assays, it inhibits rat MAO-B with an IC50 of 209 nM [1], whereas its activity against MAO-A is >100,000 nM [2]. This represents a >478-fold selectivity window. This profile contrasts with many broad-spectrum quinoline derivatives that lack this level of isoform discrimination. The data establishes N-(4-chlorophenyl)quinolin-2-amine as a selective MAO-B inhibitor, a key characteristic for research into neurodegenerative disorders.

Neurodegeneration MAO-B Parkinson's disease Selectivity

Moderate Agonism at the Cannabinoid CB2 Receptor

In functional assays using CHO cells expressing human recombinant CB2 receptor, N-(4-chlorophenyl)quinolin-2-amine acts as an agonist with an EC50 of 1.99 μM [1]. This places it in a moderate potency range, suitable as a starting point for fragment-based drug discovery or as a tool compound where full agonism is not required. While many CB2 ligands are derived from classical cannabinoid scaffolds, this quinoline derivative offers a structurally distinct chemotype. This provides a unique vector for exploring CB2 pharmacology without the structural liabilities associated with traditional cannabinoid chemotypes.

Cannabinoid CB2 Immunomodulation Inflammation

Experimentally Determined Solid-State Conformation and Supramolecular Architecture

The compound's solid-state structure has been unambiguously determined by single-crystal X-ray diffraction at 100 K. The molecule exhibits a characteristic twist with a dihedral angle of 18.85(9)° between the quinoline and benzene rings [1]. This conformation is stabilized by a short intramolecular C—H⋯N contact, and the molecules assemble into supramolecular layers in the ab plane via C—H⋯π interactions [1]. This level of structural detail is unavailable for most closely related analogs (e.g., 6-(4-chlorophenyl)quinolin-2-amine or N-((4-chlorophenyl)methyl)-... derivatives) , which lack published crystal structures. This atomic-level information is critical for understanding its physical stability, solubility, and for guiding rational structural modifications.

Crystallography Conformation Solid-state Polymorphism

Favorable in silico Drug-Likeness and CNS Permeability Profile

Computational predictions indicate that N-(4-chlorophenyl)quinolin-2-amine possesses a favorable profile for central nervous system (CNS) penetration. Its calculated LogP (cLogP) is 3.06, and its topological polar surface area (TPSA) is 38.7 Ų [1]. According to widely accepted rules (e.g., CNS MPO score), a TPSA below 60-70 Ų and a LogP in the 2-4 range are strong indicators of high passive blood-brain barrier permeability. This contrasts with many more polar quinoline derivatives (e.g., those with carboxylic acid moieties) which have higher TPSA values and are thus predicted to have poor CNS exposure . This property is not just a theoretical advantage; it directly supports the compound's potential utility in CNS disease models, such as those involving MAO-B in Parkinson's disease.

ADME Blood-brain barrier Drug-likeness in silico

Moderate Aqueous Solubility Enabling in vitro Assay Compatibility

The compound's aqueous solubility is reported as <0.3 mg/mL , which translates to approximately <1.18 mM. This level of solubility is typical for neutral, moderately lipophilic small molecules and is generally sufficient for preparing DMSO stock solutions for dilution into aqueous buffers for in vitro biochemical and cell-based assays at concentrations up to ~10-100 μM. In contrast, many more hydrophobic quinoline derivatives (e.g., those with large polyaromatic substituents) suffer from poor aqueous solubility that can lead to compound precipitation and unreliable assay results [1]. While not highly soluble, this compound's solubility profile is 'fit-for-purpose' for standard in vitro pharmacology studies.

Solubility Formulation Assay development Physicochemical

Documented Synthetic Feasibility and Reference in Chemical Patents

The synthesis of N-(4-chlorophenyl)quinolin-2-amine is well-precedented. It is readily prepared via a straightforward nucleophilic aromatic substitution reaction between 2-chloroquinoline and 4-chloroaniline [1]. This simple, one-step synthesis provides a reliable route to the compound. Furthermore, the compound and its core scaffold are explicitly referenced in patent literature concerning quinoline derivatives as kinase inhibitors [2], including specific filings like US-9120749-B2 . This establishes the compound as a recognized chemical entity within the broader field of kinase drug discovery. While many novel analogs require complex multi-step syntheses, this compound's accessible synthesis and established prior art position it as a practical and relevant choice for researchers validating biological hypotheses or exploring the SAR of quinoline-based inhibitors.

Synthesis Scalability Medicinal Chemistry Prior Art

Validated Research and Procurement Scenarios for N-(4-chlorophenyl)quinolin-2-amine


Tool Compound for Selective MAO-B Inhibition in Neurodegenerative Disease Models

In vitro enzymatic assays confirm N-(4-chlorophenyl)quinolin-2-amine inhibits MAO-B with an IC50 of 209 nM and a >478-fold selectivity over MAO-A [1]. This makes it suitable for use as a reference inhibitor in Parkinson's disease research. Researchers can use it to validate the role of MAO-B in dopaminergic neuron models without confounding MAO-A inhibition. Its favorable in silico CNS permeability (cLogP 3.06, TPSA 38.7 Ų) further supports its use in cellular models aiming to recapitulate central nervous system conditions [2].

Non-Cannabinoid Chemotype for Cannabinoid CB2 Receptor Pharmacology

Functional assays demonstrate that N-(4-chlorophenyl)quinolin-2-amine is a CB2 receptor agonist with an EC50 of 1.99 μM [3]. This activity profile, albeit moderate, is useful for scientists investigating CB2-mediated immunomodulation or inflammation. It provides a distinct quinoline-based scaffold for exploring CB2 signaling pathways, offering a valuable alternative to traditional cannabinoid chemotypes. This can be particularly useful in screening cascades aimed at identifying novel, non-lipid CB2 modulators with improved pharmacokinetic profiles.

Validated Starting Point for Structure-Based Drug Design (SBDD)

The availability of a high-resolution crystal structure (R factor = 0.052) [4] makes N-(4-chlorophenyl)quinolin-2-amine an ideal starting point for structure-based drug design campaigns. Computational chemists and structural biologists can use the experimentally determined 3D coordinates to perform accurate molecular docking studies against targets of interest (e.g., kinases, MAO-B). This reduces reliance on potentially inaccurate computationally generated 3D conformations, leading to more reliable virtual screening hits and structure-guided optimization efforts.

Scaffold for Parallel Medicinal Chemistry Optimization

The compound's straightforward one-step synthesis from 2-chloroquinoline and 4-chloroaniline [4] and its established patent precedents in the kinase inhibitor space [5] make it a practical scaffold for medicinal chemistry. Its core structure can be easily diversified at multiple positions. The moderate aqueous solubility (<0.3 mg/mL) is sufficient for in vitro SAR exploration. Medicinal chemists can rapidly generate and screen libraries of analogs to improve potency against specific targets (e.g., kinases) or optimize ADME properties, building upon the well-characterized properties of this foundational compound.

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